1-Propionyl-4-piperidinecarboxylic acid
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Overview
Description
Synthesis Analysis
A novel synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which shares a similar core structure with 1-Propionyl-4-piperidinecarboxylic acid, has been developed. This method involves N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis starting from N,N-bis(2-hydroxyethyl) amine, offering a simpler approach and a 10% increase in yield compared to previous methods (Chun, 2000).
Molecular Structure Analysis
The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated through single crystal X-ray diffraction, showing an orthorhombic crystal system. The piperidine ring adopts a chair conformation with the COOH group in the equatorial position, highlighting the structural stability and conformations typical to piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Reactions and Properties
Piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their activity at NMDA receptors, showcasing their potential in pharmaceutical applications. The synthesis involves creating 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which display potent NMDA antagonistic activity, indicating the chemical versatility and biological relevance of piperidine-4-carboxylic acid derivatives (Hutchison et al., 1989).
Physical Properties Analysis
The zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been analyzed, showing that the piperidine ring maintains a chair conformation and the alpha-carboxylate group adopts an equatorial orientation. The structure facilitates a three-dimensional hydrogen-bonding network, emphasizing the compound's stable physical properties and its potential for forming solid-state assemblies (Delgado, Mora, & Bahsas, 2001).
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
While “1-Propionyl-4-piperidinecarboxylic acid” is a specific compound, it’s part of a larger class of compounds known as piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
While “1-Propionyl-4-piperidinecarboxylic acid” is a specific compound, it’s part of a larger class of compounds known as piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
properties
IUPAC Name |
1-propanoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKLCQSTIHHLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350649 |
Source
|
Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propionyl-4-piperidinecarboxylic acid | |
CAS RN |
117705-17-6 |
Source
|
Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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